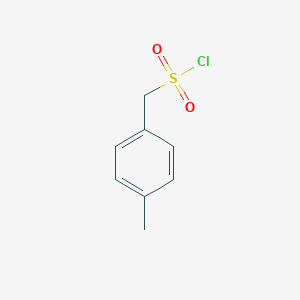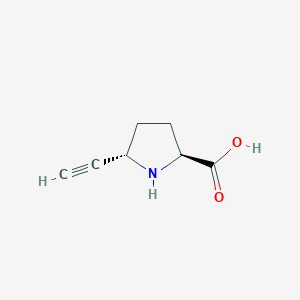
(2S,5S)-5-ethynylpyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,5S)-5-ethynylpyrrolidine-2-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as (S,S)-EtP and has a molecular formula of C7H9NO2.
Wirkmechanismus
The mechanism of action of (2S,5S)-5-ethynylpyrrolidine-2-carboxylic acid is not fully understood. However, it is believed that this compound acts as a GABA receptor agonist. GABA is a neurotransmitter that plays a crucial role in the central nervous system. By acting as a GABA receptor agonist, (S,S)-EtP can enhance the inhibitory effects of GABA, leading to its anticonvulsant and analgesic properties.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of (2S,5S)-5-ethynylpyrrolidine-2-carboxylic acid have been extensively studied. This compound has been shown to exhibit anticonvulsant, analgesic, and antidepressant properties. In addition, (S,S)-EtP has been shown to enhance the release of dopamine and serotonin, two neurotransmitters that play a crucial role in mood regulation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of (2S,5S)-5-ethynylpyrrolidine-2-carboxylic acid is its potential applications in various fields such as medicinal chemistry. However, there are also limitations to the use of this compound in lab experiments. One of the major limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research and development of (2S,5S)-5-ethynylpyrrolidine-2-carboxylic acid. One of the major future directions is the continued study of its potential applications in medicinal chemistry. In addition, there is a need for further research on the mechanism of action of (S,S)-EtP to fully understand its biochemical and physiological effects. Another future direction is the development of new synthesis methods that can overcome the limitations of the current methods. Finally, there is a need for further research on the potential side effects of (2S,5S)-5-ethynylpyrrolidine-2-carboxylic acid to ensure its safety for use in various fields.
Synthesemethoden
The synthesis of (2S,5S)-5-ethynylpyrrolidine-2-carboxylic acid can be achieved through various methods. One of the most common methods is the asymmetric synthesis of (S,S)-EtP using chiral auxiliary. This method involves the use of chiral auxiliaries such as diethyl tartrate to obtain the desired enantiomer. Another method involves the use of a palladium-catalyzed cross-coupling reaction between 5-iodo-2-pyrrolidone and ethynylmagnesium bromide.
Wissenschaftliche Forschungsanwendungen
(2S,5S)-5-ethynylpyrrolidine-2-carboxylic acid has been extensively studied for its potential applications in various fields. One of the major scientific research applications of (S,S)-EtP is in the field of medicinal chemistry. This compound has been shown to exhibit anticonvulsant, analgesic, and antidepressant properties.
Eigenschaften
CAS-Nummer |
138957-98-9 |
|---|---|
Produktname |
(2S,5S)-5-ethynylpyrrolidine-2-carboxylic acid |
Molekularformel |
C7H9NO2 |
Molekulargewicht |
139.15 g/mol |
IUPAC-Name |
(2S,5S)-5-ethynylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H9NO2/c1-2-5-3-4-6(8-5)7(9)10/h1,5-6,8H,3-4H2,(H,9,10)/t5-,6+/m1/s1 |
InChI-Schlüssel |
JWOHRHJMTNGZBX-RITPCOANSA-N |
Isomerische SMILES |
C#C[C@@H]1CC[C@H](N1)C(=O)O |
SMILES |
C#CC1CCC(N1)C(=O)O |
Kanonische SMILES |
C#CC1CCC(N1)C(=O)O |
Synonyme |
D-Proline, 5-ethynyl-, (5R)-rel- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,8-Dihydro-6H-pyrano[3,4-b]pyridine](/img/structure/B152771.png)
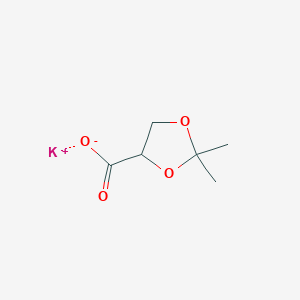
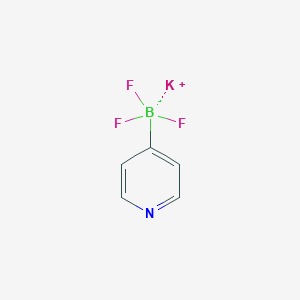
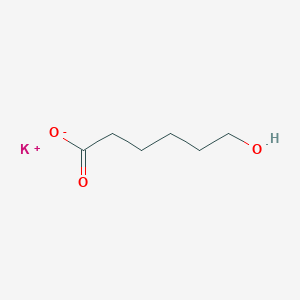
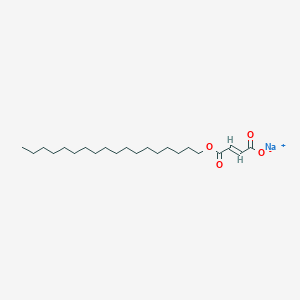
![Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate](/img/structure/B152783.png)
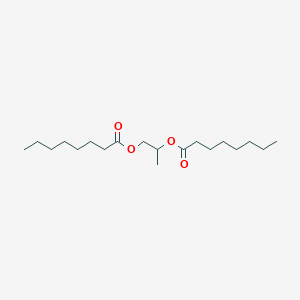
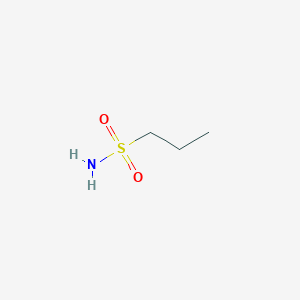
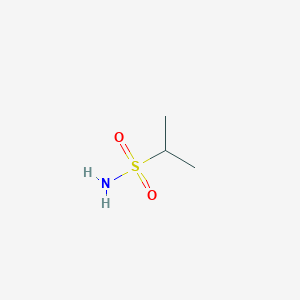
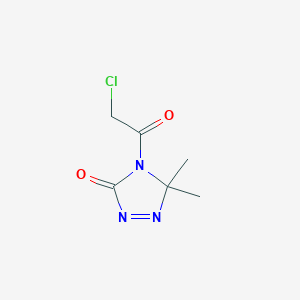
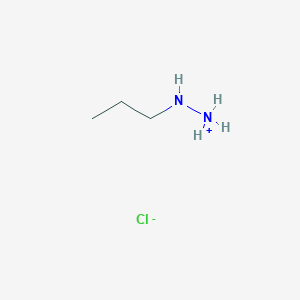
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B152797.png)
